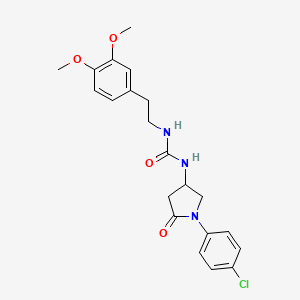

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O4/c1-28-18-8-3-14(11-19(18)29-2)9-10-23-21(27)24-16-12-20(26)25(13-16)17-6-4-15(22)5-7-17/h3-8,11,16H,9-10,12-13H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWAJAOGXQREDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

Attachment of the Dimethoxyphenethyl Group: This can be done through nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic research.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Aryl Groups

Halogenated aryl groups are common in medicinal chemistry due to their impact on bioactivity. A 2022 study synthesized halogen-substituted enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3)) and evaluated their cytotoxicity (Fig 3.1, ) . Key findings:

- C1 (4-chlorophenyl) : Exhibited moderate cytotoxicity in cancer cell lines, suggesting chloro-substitution at the para position may enhance activity.

- C3 (3-bromophenyl) : Lower activity than C1, indicating para-substituted halogens may be more favorable than meta.

Implications for the Target Compound: The 4-chlorophenyl group in the target molecule may similarly improve bioactivity compared to meta-halogenated analogs. urea-pyrrolidinone).

Urea-Containing Derivatives

Urea is a versatile pharmacophore known for hydrogen-bonding interactions. For example:

- Sorafenib : A urea-based kinase inhibitor with a diarylurea scaffold. The target compound’s urea group may similarly engage in binding to enzymatic targets.

- Linagliptin : Features a xanthine-urea moiety; its dimethoxybenzyl group enhances selectivity for dipeptidyl peptidase-3. The 3,4-dimethoxyphenethyl chain in the target compound could provide analogous selectivity benefits.

Pyrrolidinone Derivatives

Pyrrolidinone rings are found in drugs like Rolipram (a PDE4 inhibitor). The lactam ring’s rigidity often improves metabolic stability. The target compound’s pyrrolidin-5-one core may confer similar advantages over flexible analogs.

Methoxy-Substituted Phenethyl Chains

The 3,4-dimethoxy substitution pattern is seen in compounds like Veratramine (a neuroactive alkaloid). Methoxy groups can enhance solubility and modulate cytochrome P450 interactions. In the target compound, this substitution may balance lipophilicity and metabolic clearance.

Data Table: Key Structural and Functional Comparisons

Research Findings and Hypotheses

- Halogen Positioning : The para-chloro substitution in C1 () correlates with higher cytotoxicity than meta-bromo (C3) . This suggests the target compound’s 4-chlorophenyl group may optimize activity.

- Urea vs. Enone Cores: Urea’s hydrogen-bonding capacity (absent in enones) could enhance target specificity but may alter toxicity profiles.

- Methoxy Groups: The 3,4-dimethoxy phenethyl chain could improve solubility compared to non-polar analogs, though metabolic demethylation risks remain.

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrrolidinone ring with a urea moiety and aromatic substituents, which contribute to its biological activity. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea is , with a molecular weight of approximately 373.83 g/mol. The structure features a pyrrolidinone core, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.83 g/mol |

| CAS Number | 16819910 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that derivatives of similar structures demonstrate moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group enhances its efficacy in disrupting bacterial cell functions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission, and urease, which is involved in the metabolism of urea .

- Antitumor Properties : Compounds with similar structural features have been investigated for their anticancer properties. The interaction with specific cellular pathways may lead to apoptosis in cancer cells .

The biological activity of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The aromatic groups facilitate binding to receptors involved in neurotransmission and cell signaling.

- Enzyme Modulation : The urea moiety may enhance the compound's ability to fit into the active sites of enzymes, leading to effective inhibition.

- Cellular Uptake : The lipophilic nature of the compound allows for better cellular penetration, increasing its bioavailability.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- A study on structurally similar derivatives found significant inhibitory activity against urease with IC50 values ranging from 1.13 µM to 6.28 µM . This suggests that modifications in the structure can lead to enhanced pharmacological effects.

- In silico docking studies have demonstrated how these compounds interact with amino acids in enzyme active sites, providing insights into their mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.